Fmoc-L-Nle(6-OH)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

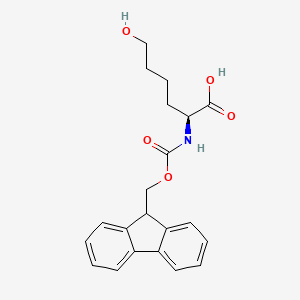

Fmoc-L-Nle(6-OH)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-norleucine(6-hydroxy)-OH, is a derivative of norleucine, an amino acid. The Fmoc group is commonly used as a protective group in peptide synthesis, allowing for the selective deprotection of amino groups under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Nle(6-OH)-OH typically involves the protection of the amino group of L-norleucine with the Fmoc group. This is achieved by reacting L-norleucine with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The hydroxyl group at the 6th position can be introduced through various hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Nle(6-OH)-OH undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different protective or functional groups.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Nle(6-OH)-OH is used in the synthesis of peptides and proteins. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.

Biology

In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in protein folding and activity.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. The compound’s stability and ease of deprotection make it an ideal candidate for drug design and synthesis.

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of Fmoc-L-Nle(6-OH)-OH involves the selective protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, such as treatment with piperidine. This allows for the stepwise assembly of peptide chains without unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-Leu-OH: Similar to Fmoc-L-Nle(6-OH)-OH but with a leucine residue instead of norleucine.

Fmoc-L-Val-OH: Contains a valine residue and is used in similar peptide synthesis applications.

Fmoc-L-Ile-OH: Contains an isoleucine residue and is also used in peptide synthesis.

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 6th position, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and drug design.

Biological Activity

Fmoc-L-Nle(6-OH)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-norleucine-6-hydroxy, is a modified amino acid that has garnered interest in peptide synthesis and biological applications. This compound is notable for its hydrophobic properties and potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C21H23NO5

- Molecular Weight : 353.4 g/mol

- CAS Number : 51340510

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role in peptide synthesis, cell adhesion, and as a potential therapeutic agent. The following sections detail specific activities and findings related to this compound.

Antifibrinolytic Activity

Research indicates that derivatives of this compound exhibit significant antifibrinolytic properties. A study by Midura-Nowaczek et al. highlighted that compounds like H-EACA-NLeu-OH, which include norleucine derivatives, show IC50 values lower than 0.02 mM against fibrinolytic activity, suggesting strong inhibitory effects on plasmin activity compared to other derivatives (Table 1) .

| Compound | Antifibrinolytic Activity IC50 (mM) |

|---|---|

| EACA | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Leu-OH | 0.08 |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |

Cell Adhesion and Functional Peptides

This compound has also been explored in the context of cell adhesion peptides. A study utilizing peptide array-based screening found that modifications to peptides incorporating hydrophobic residues like norleucine significantly enhanced cell adhesion rates, indicating that this compound could be a valuable component in designing bioactive peptides for tissue engineering applications .

Case Studies

- Peptide Array Screening : A study focused on the development of intracellular functional peptides demonstrated that modifications involving this compound led to enhanced cellular activities, including increased calcium concentrations within cells. This modification was crucial for improving the efficacy of peptides targeting specific cellular pathways .

- Neurogenic Peptides : In another investigation aimed at identifying bioactive peptides for neural differentiation from pluripotent stem cells, sequences incorporating hydrophobic amino acids like norleucine were found to promote neuronal differentiation effectively. Peptides derived from these sequences exhibited significant increases in neurite outgrowth, suggesting therapeutic potential for neurodegenerative diseases .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKMUBZYLZBKMO-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.